molecular formula C19H22BNO2 B1436938 8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline CAS No. 1234575-68-8

8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline

Cat. No.: B1436938
CAS No.: 1234575-68-8
M. Wt: 307.2 g/mol
InChI Key: UZIGHNLWDHIPOR-JNNRSPCRSA-N
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Description

8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]quinoline is a complex organic compound with a unique structure that includes a boron atom within a tricyclic framework

Preparation Methods

The synthesis of 8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline typically involves multiple steps. The synthetic route often starts with the preparation of the tricyclic boron-containing core, followed by the introduction of the quinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized under specific conditions, leading to the formation of boron-oxygen bonds.

    Reduction: Reduction reactions can modify the quinoline moiety or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline has several scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The boron atom within the tricyclic framework can form stable complexes with various molecules, influencing their activity. The quinoline moiety can interact with biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar compounds include other boron-containing tricyclic structures and quinoline derivatives. What sets 8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline apart is its unique combination of a boron-containing tricyclic core and a quinoline moiety, which provides distinct chemical and biological properties.

Properties

IUPAC Name

8-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO2/c1-18(2)13-10-15(18)19(3)16(11-13)22-20(23-19)14-8-4-6-12-7-5-9-21-17(12)14/h4-9,13,15-16H,10-11H2,1-3H3/t13-,15-,16+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIGHNLWDHIPOR-JNNRSPCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=C5C(=CC=C4)C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C4=C5C(=CC=C4)C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Reactant of Route 2
Reactant of Route 2
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Reactant of Route 5
Reactant of Route 5
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Reactant of Route 6
Reactant of Route 6
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline

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